
2-Bromo-4-chlorophenyl acetate
Overview
Description
2-Bromo-4-chlorophenyl acetate is a chemical compound with the CAS Number: 98434-18-5. It has a molecular weight of 249.49 . The compound is stored at room temperature and is available in either solid or liquid form .
Synthesis Analysis
The compound 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms in the molecule .Chemical Reactions Analysis
The compound has been used in a Pd-catalyzed Suzuki cross-coupling reaction to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The compound is sealed in dry storage at room temperature .Scientific Research Applications
Environmental Remediation : Research has shown that acetate can be used as an electron donor to stimulate the degradation of certain chlorinated compounds under methanogenic conditions. For instance, the addition of acetate significantly promotes the degradation of 2,4-dichlorophenoxyacetic acid, which is chemically similar to 2-Bromo-4-chlorophenyl acetate (Yang et al., 2017). Moreover, other studies have explored the electrocatalytic hydrodechlorination of chlorinated biphenyls in the presence of acetate, revealing potential applications in the detoxification of water contaminated with chlorinated organic compounds (Yang et al., 2007).
Catalysis and Chemical Synthesis : The reactivity of bromo- and chlorophenyl acetates, such as this compound, is being explored in various catalytic and synthetic applications. For instance, the study of bromination reactions in different conditions can provide insights into the synthesis of bromo-substituted cyclopentenones, an important class of compounds in organic synthesis (Shirinian et al., 2012).
Sensor Development : Advances in sensor technology have also incorporated compounds related to this compound. For instance, a microfluidic sensor for detecting chlorophenols utilizes acetate buffer, demonstrating the potential for real-time monitoring of chlorophenols in water supplies (Ho et al., 2019).
Photocatalytic Degradation : The degradation of chlorophenols, which are structurally related to this compound, has been studied under various conditions, including photocatalytic processes. These studies offer insights into the degradation pathways and the efficiency of different catalysts in treating contaminated waters (Guillard et al., 1999).
Spectroscopic Investigations : Spectroscopic studies of compounds similar to this compound, such as 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, have been conducted to understand their structural and electronic properties. These investigations are crucial for the development of new materials with potential applications in areas like nonlinear optics (Panicker et al., 2010).
Adsorption Studies : Research has also been conducted on the adsorption behavior of chlorophenoxy acetic acids on various materials. Such studies are important for understanding the interaction of these compounds with different surfaces, which has implications for environmental remediation and sensor development (Khan & Akhtar, 2011).
Safety and Hazards
Future Directions
Indole derivatives, which include compounds like 2-Bromo-4-chlorophenyl acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
The mode of action of 2-Bromo-4-chlorophenyl acetate is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis . The compound’s role in these reactions suggests that it may affect pathways related to carbon bond formation and rearrangement.
Pharmacokinetics
It’s known that similar compounds often have good stability and are easy to purify , which may suggest favorable ADME properties.
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the success of Suzuki–Miyaura coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of similar compounds is often influenced by air and moisture .
properties
IUPAC Name |
(2-bromo-4-chlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIVOTRCIJQFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243575 | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98434-18-5 | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098434185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



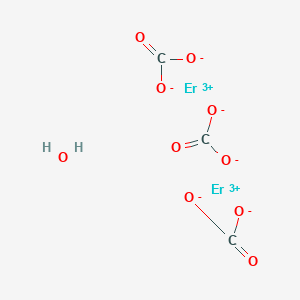

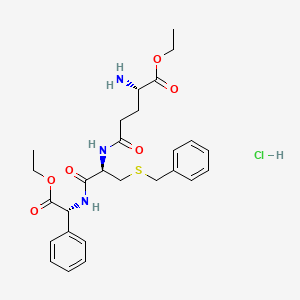
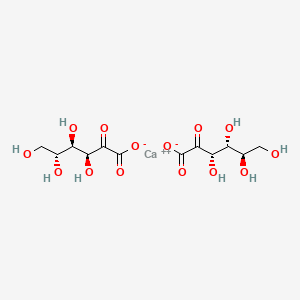

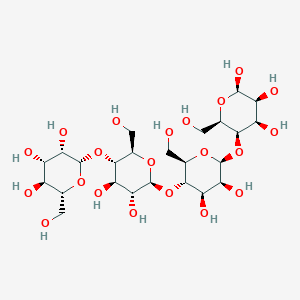
![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)

![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
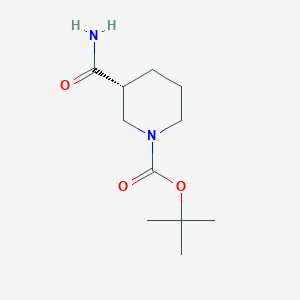
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)


![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)